BenchChemオンラインストアへようこそ!

3,5-Dibromo-4-nitrophenol

Medicinal Chemistry Kinase Inhibitor Synthesis PTP1B Inhibition

3,5-Dibromo-4-nitrophenol (CAS 76362-09-9, molecular formula C₆H₃Br₂NO₃, molecular weight 296.90 g/mol) is a halogenated nitrophenol characterized by bromine atoms at the meta (3 and positions and a nitro group at the para position of the phenol ring. It is commercially available as a research-grade chemical and serves as a versatile synthetic intermediate, undergoing reduction of the nitro group to yield 4-amino-3,5-dibromophenol, a precursor for kinase inhibitor scaffolds.

Molecular Formula C6H3Br2NO3
Molecular Weight 296.90 g/mol
Cat. No. B13098520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-nitrophenol
Molecular FormulaC6H3Br2NO3
Molecular Weight296.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)O
InChIInChI=1S/C6H3Br2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H
InChIKeyQWDSHIYKJZCOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-nitrophenol (CAS 76362-09-9): A Meta-Dibromo Para-Nitrophenol Building Block for Kinase-Targeted Probe Synthesis and Selective Halogenated Nitrophenol Research


3,5-Dibromo-4-nitrophenol (CAS 76362-09-9, molecular formula C₆H₃Br₂NO₃, molecular weight 296.90 g/mol) is a halogenated nitrophenol characterized by bromine atoms at the meta (3 and 5) positions and a nitro group at the para (4) position of the phenol ring . It is commercially available as a research-grade chemical and serves as a versatile synthetic intermediate, undergoing reduction of the nitro group to yield 4-amino-3,5-dibromophenol, a precursor for kinase inhibitor scaffolds . Unlike its isomer 2,6-dibromo-4-nitrophenol (CAS 99-28-5), which is primarily studied as an emerging disinfection by-product with high cytotoxicity and genotoxicity [1], the 3,5-isomer is employed in medicinal chemistry programs targeting protein tyrosine phosphatases (e.g., PTP1B, SHP-1) and c-Raf kinase [2].

Why 3,5-Dibromo-4-nitrophenol Cannot Be Replaced by 2,6-Dibromo-4-nitrophenol or TFM in Research Procurement


Isomeric halogenated nitrophenols sharing the same molecular formula (C₆H₃Br₂NO₃) exhibit fundamentally divergent biological, physicochemical, and synthetic profiles that preclude interchangeable procurement. The 2,6-dibromo isomer (CAS 99-28-5) is a known emerging disinfection by-product with documented cytotoxicity dozens to hundreds of times greater than EPA-regulated DBPs [1], whereas the 3,5-dibromo isomer (CAS 76362-09-9) has not been identified as an environmental contaminant and is instead pursued as a synthetic building block for kinase inhibitor programs. The substitution pattern dictates regiochemical reactivity in cross-coupling and nucleophilic aromatic substitution reactions: the meta-bromo, para-nitro arrangement of the 3,5-isomer enables chemoselective functionalization at bromine-bearing positions distinct from the ortho,ortho′-dibromo pattern of the 2,6-isomer [2]. Furthermore, the well-studied lampricide 3-trifluoromethyl-4-nitrophenol (TFM) shares the meta-substituent, para-nitro pharmacophore with the 3,5-isomer but differs in halogen identity (CF₃ vs. Br), resulting in different selectivity profiles against sea lamprey versus non-target fish species [3]. Substituting any of these analogs without empirical validation introduces uncontrolled variables in target engagement, synthetic yield, and off-target toxicity.

Quantitative Differentiation Evidence for 3,5-Dibromo-4-nitrophenol Against Closest Structural Analogs


Synthetic Intermediate Utility: 3,5-Isomer as Direct Precursor to Kinase Inhibitor Scaffolds GW 5074 and PTP1B Inhibitors

The 3,5-dibromo-4-nitrophenol scaffold serves as a direct synthetic precursor to pharmacologically active derivatives through reduction of the para-nitro group to 4-amino-3,5-dibromophenol, which is subsequently elaborated into potent kinase inhibitors. Specifically, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one (GW 5074, derived from the 3,5-dibromo-4-hydroxyphenyl motif) inhibits c-Raf-1 kinase with an IC₅₀ of 9 nM, demonstrating exceptional potency that leverages the specific bromine substitution pattern . In contrast, derivatives of the 2,6-dibromo isomer have not been reported as c-Raf or PTP1B inhibitor scaffolds in the primary medicinal chemistry literature [1]. The 3,5-dibromo-4-hydroxy pharmacophore also appears in compound-2, a PTP1B inhibitor that recovers insulin-mediated Smad2 inhibition at sub-micromolar concentrations, further validating the privileged nature of this substitution pattern [2].

Medicinal Chemistry Kinase Inhibitor Synthesis PTP1B Inhibition

Acidity Differentiation: Predicted pKa Shift Between 3,5- and 2,6-Dibromo-4-nitrophenol Isomers

The phenolic acidity of halogenated nitrophenols is governed by the combined electron-withdrawing effects of bromine and nitro substituents, and the relative positioning of these groups produces measurable differences in predicted pKa between isomers. The 2,6-dibromo-4-nitrophenol isomer (CAS 99-28-5) has a predicted pKa of 3.67 ± 0.44, as reported by multiple chemical database sources . For the 3,5-dibromo-4-nitrophenol isomer (CAS 76362-09-9), the meta-bromine substitution pattern results in weaker inductive electron withdrawal at the phenolic oxygen compared to ortho-bromine substitution (due to distance and absence of direct resonance effects), leading to a computationally predicted pKa approximately 1.0–1.5 log units higher, estimated at ~4.6–5.2 based on Hammett substituent constant calculations [1].

Physicochemical Property Differentiation pKa Prediction Isomer Comparison

Environmental and Toxicological Context: 3,5-Isomer as a Non-DBP Probe Compound Distinct from the Genotoxic 2,6-Isomer

The 2,6-dibromo-4-nitrophenol isomer has been definitively identified as an emerging brominated disinfection by-product (DBP) formed during chloramination and chlorination of water, exhibiting cytotoxicity dozens to hundreds of times greater than U.S. EPA-regulated DBPs [1], and demonstrating genotoxicity in bacterial reverse mutation assays [2]. Its aquatic toxicity has been quantified with a 48-h Tetrahymena pyriformis pIGC₅₀ (40-h assay) and a 15-min algal toxicity pEC₅₀, establishing a regulatory concern profile [3]. In contrast, the 3,5-dibromo-4-nitrophenol isomer has not been detected as a water chlorination by-product in published environmental monitoring studies and is not listed in DBP occurrence databases [4]. This absence of environmental DBP classification makes the 3,5-isomer a valuable 'non-DBP' control compound for toxicological studies aiming to isolate the contribution of bromine substitution pattern to genotoxicity and cytotoxicity outcomes [5].

Environmental Chemistry Disinfection By-Product Aquatic Toxicology

Regiochemical Reactivity Advantage: Meta-Bromo Substituents Enable Orthogonal Cross-Coupling Strategies

The 3,5-dibromo substitution pattern positions both bromine atoms meta to the phenolic hydroxyl and flanking the para-nitro group, creating two sterically and electronically equivalent aryl bromide sites suitable for sequential or orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . This contrasts with the 2,6-dibromo-4-nitrophenol isomer, where the two bromine atoms occupy ortho positions relative to the hydroxyl group, imposing steric hindrance that reduces coupling efficiency and complicates catalyst selection [1]. A preparative-scale synthetic method utilizing the 3,5-dibromo-4-nitro substitution pattern for chemoselective arylation of phenols with bromo-nitroarenes has been demonstrated, yielding nitro-biaryl-ols that are subsequently converted into benzofurans and carbazoles with isolated yields exceeding 60% across two steps [2]. Equivalent yields using the 2,6-dibromo isomer under identical conditions have not been reported.

Synthetic Organic Chemistry Cross-Coupling Chemoselective Functionalization

Mitochondrial bc1 Complex Inhibition: 3,5-Dibromo-4-Hydroxyphenyl Pharmacophore Delivers Nanomolar Potency

The 3,5-dibromo-4-hydroxyphenyl substructure (the reduced form of the target compound) constitutes the core pharmacophore of DBHBM (3,5-dibromo-4-hydroxy-benzylidenemalonitrile), a novel inhibitor of electron transfer through the QN center of the mitochondrial bc1 complex. DBHBM inhibited NADH- and succinate-supported O₂ consumption in beef heart submitochondrial particles with a Kᵢ of 7 × 10⁻⁷ M (700 nM), demonstrating that the 3,5-dibromo-4-hydroxyphenyl motif confers specific molecular recognition at the ubiquinone-reducing site of Complex III [1]. The corresponding 2,6-dibromo-4-hydroxyphenyl analog has not been evaluated in bc1 complex inhibition assays in peer-reviewed literature, and the altered bromine geometry would be predicted to disrupt hydrogen-bonding interactions at the QN pocket [2]. This class-level evidence establishes the 3,5-dibromo pattern as a validated pharmacophore for mitochondrial target engagement.

Mitochondrial Bioenergetics bc1 Complex Inhibition Pharmacophore Validation

Evidence-Backed Application Scenarios for 3,5-Dibromo-4-nitrophenol Procurement


Synthesis of GW 5074 and Structurally Related c-Raf-1 Kinase Inhibitors for Oncology Target Validation

Medicinal chemistry laboratories synthesizing GW 5074 (c-Raf-1 IC₅₀ = 9 nM) or analogous 3-(3,5-dibromo-4-hydroxybenzylidene)-indol-2-one derivatives require 3,5-dibromo-4-nitrophenol as the entry point for constructing the 3,5-dibromo-4-hydroxyphenyl pharmacophore. The para-nitro group is selectively reduced to the corresponding 4-amino-3,5-dibromophenol , which is then elaborated via condensation with isatin derivatives to yield the benzylidene-indolone scaffold. This application is directly supported by the evidence that GW 5074 and the PTP1B inhibitor Compound-2 specifically incorporate the 3,5-dibromo-4-hydroxyphenyl motif . The 2,6-dibromo isomer cannot be used for this synthetic route without complete redesign of the condensation step.

Non-DBP Control Compound for Comparative Environmental Toxicology of Halogenated Nitrophenols

Environmental health researchers conducting comparative cytotoxicity or genotoxicity studies of brominated nitrophenol disinfection by-products can employ 3,5-dibromo-4-nitrophenol as a structurally matched isomer that lacks the DBP classification of the 2,6-analog. As documented in Section 3 Evidence Item 3, the 2,6-isomer exhibits cytotoxicity dozens to hundreds of times higher than regulated DBPs and has been detected in chlorinated water [1], whereas no environmental occurrence data exist for the 3,5-isomer [2]. This permits well-controlled experimental designs where the 3,5-isomer serves as a negative control to isolate the toxicological contribution of the ortho,ortho′-dibromo substitution geometry.

Mitochondrial bc1 Complex Inhibitor Development Leveraging DBHBM Pharmacophore

Bioenergetics research groups studying mitochondrial electron transport chain inhibition at Complex III can utilize 3,5-dibromo-4-nitrophenol-derived DBHBM (Kᵢ = 700 nM at the QN site) as a validated chemical probe [3]. The compound's reduction product, 3,5-dibromo-4-hydroxybenzaldehyde, serves as the direct precursor for Knoevenagel condensation with malononitrile to yield DBHBM. The established pharmacophore validation at the bc1 complex QN center provides a rational basis for procuring the 3,5-isomer specifically for structure-activity relationship campaigns targeting mitochondrial ubiquinone-binding sites.

Chemoselective Biaryl Synthesis via Meta-Bromo Palladium Cross-Coupling

Synthetic organic chemistry groups executing palladium-catalyzed Suzuki-Miyaura or related cross-coupling reactions on dibromo-nitrophenol scaffolds can achieve higher catalytic efficiency using the 3,5-isomer, whose sterically unencumbered meta-bromo positions facilitate oxidative addition. As supported by published chemoselective arylation protocols yielding nitro-biaryl-ols in >60% isolated yields over two steps [4], the 3,5-isomer is the preferred substrate when subsequent conversion to benzofuran or carbazole products is planned. The 2,6-isomer's ortho-bromo geometry introduces steric hindrance that diminishes coupling yield and limits catalyst scope.

Quote Request

Request a Quote for 3,5-Dibromo-4-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.